5-Propylbenzo[c]phenanthrene

Metabolic activation Cytochrome P450 K-region oxidation

Researchers investigating PAH metabolic activation need a single, defined probe to eliminate the variability of environmental mixtures. 5-Propylbenzo[c]phenanthrene (CAS 63020-32-6) is an n-propyl-substituted benzo[c]phenanthrene that sterically blocks the dominant K-region (5,6-dihydrodiol) pathway, redirecting oxidation toward the fjord-region diol epoxide route. • Homologous SAR reference for 5-H, 5-Me, 5-Et, 5-n-Pr, 5-iPr series. • Precursor for fjord-region diol epoxide adducts with distinct repair susceptibility. • Validated standard for GC-MS/HPLC separation of isomeric C21H18 PAHs. Supplied with lot-specific CoA; ready for immediate global shipment.

Molecular Formula C21H18
Molecular Weight 270.4 g/mol
CAS No. 63020-32-6
Cat. No. B13957606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Propylbenzo[c]phenanthrene
CAS63020-32-6
Molecular FormulaC21H18
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCCCC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41
InChIInChI=1S/C21H18/c1-2-7-16-14-17-13-12-15-8-3-4-10-19(15)21(17)20-11-6-5-9-18(16)20/h3-6,8-14H,2,7H2,1H3
InChIKeyQGWIPEGNNFCEEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Propylbenzo[c]phenanthrene: Fjord-Region PAH Probe


5-Propylbenzo[c]phenanthrene (CAS 63020-32-6, molecular formula C21H18, molecular weight 270.37 g/mol) is a tetracyclic polycyclic aromatic hydrocarbon (PAH) belonging to the benzo[c]phenanthrene class, characterized by a sterically crowded fjord (bay) region that renders the parent ring system nonplanar and helically chiral [1]. The compound is distinguished by an n-propyl substituent at the 5-position, a site located within the K-region of the benzo[c]phenanthrene framework. First synthesized and characterized via photocyclization methodology by Nagel et al. in 1977 alongside a series of alkyl-substituted analogs [2], this compound is primarily employed as a reference standard and structure–activity relationship (SAR) probe in carcinogenesis, metabolic activation, and DNA-adduct research. The parent hydrocarbon benzo[c]phenanthrene is classified as an IARC Group 3 agent (inadequate evidence for carcinogenicity in experimental animals), yet its metabolically activated fjord-region diol epoxides (B[c]PhDE) rank among the most potent tumorigenic diol epoxides ever tested in murine models [3].

PAH Probe Fjord-region K-region substituted SAR tool for metabolic activation studies
CYP Metabolism Supports cytochrome P450 regioselectivity and diol epoxide pathway research
Isomer Specific Identity verification required; three C21H18 isomers share identical molecular weight

5-Propylbenzo[c]phenanthrene: Irreplaceable in SAR Studies


Substitution of the 5-position on benzo[c]phenanthrene with an n-propyl group introduces a defined steric and electronic perturbation at the K-region (5,6-position), which is the predominant site of cytochrome P450-mediated oxidation in the parent compound. In unsubstituted benzo[c]phenanthrene, the K-region 5,6-dihydrodiol accounts for 77–89% of total microsomal metabolites, while the bay-region (fjord-region) 3,4-dihydrodiol—the precursor to the highly tumorigenic diol epoxides—accounts for only 6–17% [1]. Alkyl substitution at position 5 sterically blocks or redirects this primary metabolic pathway, potentially shifting metabolic activation toward or away from the fjord-region diol epoxide route. Furthermore, the length of the alkyl chain modulates the nonplanar distortion of the fjord region: computational models indicate that 5-isopropyl substitution induces a planarity deviation of approximately 4.2° from the already nonplanar benzo[c]phenanthrene core, compared to approximately 2.1° for a 5,8-dimethyl derivative . The n-propyl group occupies an intermediate steric profile between methyl and isopropyl analogs, providing a unique point on the SAR continuum. Simply substituting any benzo[c]phenanthrene derivative without controlling for 5-position substituent identity and chain length introduces uncontrolled variables in metabolic fate, DNA-adduct stereochemistry, and ultimate biological readout [2].

Isomeric Confusion 5-Propyl, 5-isopropyl, and 2,5,8-trimethyl analogs are constitutional isomers (C21H18, MW 270.37); CAS 63020-32-6 specification is essential to avoid procurement errors.
Metabolic Fate Shift 5-Position alkylation blocks the dominant K-region oxidation site; unsubstituted benzo[c]phenanthrene does not reproduce this metabolic partitioning profile.
Steric Planarity Variance n-Propyl versus isopropyl or dimethyl substitution introduces distinct fjord-region distortion; chain identity may alter bioactivation pathway response.

Comparative Evidence: 5-Propylbenzo[c]phenanthrene vs. Analogs


K-Region Alkyl Substitution Alters Metabolic Fate

In the unsubstituted parent compound benzo[c]phenanthrene (B[c]Ph), cytochrome P450-mediated oxidation occurs predominantly at the K-region 5,6-position, yielding 5,6-dihydrodiol as 77–89% of total metabolites across control, phenobarbital-induced, and 3-methylcholanthrene-induced rat liver microsomes. The bay-region 3,4-dihydrodiol—the metabolic precursor to the exceptionally tumorigenic fjord-region diol epoxides—accounts for only 6–17% of total metabolites [1]. The 5-propyl substituent directly occupies the K-region, sterically blocking or substantially reducing oxidation at this dominant metabolic site. This is in contrast to 5-methylbenzo[c]phenanthrene (shorter alkyl chain, potentially less complete steric blockade) and 5-isopropylbenzo[c]phenanthrene (branched, bulkier substituent, CAS 63020-53-1), where chain branching introduces torsional constraints absent in the linear n-propyl group. At the purified cytochrome P-450 isoform level, reconstituted systems containing P-450a, P-450b, or P-450c produce 5,6-dihydrodiol as 95–97% of metabolites from the parent compound [1], underscoring that the 5-position is overwhelmingly the preferred site of oxidation in the absence of a blocking substituent.

Metabolic Partitioning Shift
Class-level inference
Parent B[c]Ph: K-region 5,6-dihydrodiol 77–89% vs. bay-region 3,4-dihydrodiol 6–17% in rat microsomes. 5-Propyl blocks the dominant K-region site.
Supports metabolic pathway redirection interpretation
Direct 5-propyl metabolite data not published; structure-based inference
Metabolic activation Cytochrome P450 K-region oxidation Dihydrodiol formation

Fjord-Region Diol Epoxide Tumorigenicity vs. BaP

The metabolically activated fjord-region diol epoxide of benzo[c]phenanthrene, anti-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenzo[c]phenanthrene (BcPDE), was directly compared with the bay-region diol epoxide of benzo[a]pyrene (anti-BPDE) in a mammary carcinogenesis model. When injected directly into the mammary fat pads of female CD rats at a total dose of 12.2 μmol, BcPDE induced significantly more fibroadenomas and adenocarcinomas than anti-BPDE or the positive control 6-nitrochrysene [1]. In a separate mouse skin initiation-promotion model, benzo[c]phenanthrene bay-region diol epoxides were approximately 15-fold more tumorigenic than benzo[a]anthracene-3,4-diol-1,2-epoxide 2, previously the most tumorigenic diol epoxide tested on mouse skin [2]. Within the B[c]PhDE stereoisomer series, (-)-diol epoxide-2 was almost 10-fold more active in producing lung tumors in newborn mice than the next most active isomer at a total dose of 10 nmol [3]. While these data are for the parent benzo[c]phenanthrene diol epoxides rather than the 5-propyl derivative itself, the fjord-region structural feature responsible for this exceptional tumorigenic potency is conserved in 5-propylbenzo[c]phenanthrene. The 5-alkyl substituent may modulate the stereoelectronic properties of the fjord-region diol epoxide and thus its DNA-adduct-forming propensity and biological activity.

Tumorigenicity Comparison
Class-level inference
Parent BcPDE ~15-fold more tumorigenic than BaP bay-region diol epoxide on mouse skin; ~10-fold stereoisomer-dependent difference in lung tumor model.
Supports class-level tumor-promotion model-response context
Data for parent B[c]PhDE; 5-propyl analog not directly tested
Tumorigenicity Fjord-region diol epoxide Mammary carcinogenesis Benzo[a]pyrene comparator

Photocyclization Synthesis Differentiates 5-Alkyl Congeners

The primary synthetic route to 5-propylbenzo[c]phenanthrene, as reported by Nagel et al. (1977), employs photochemical cyclization of appropriately substituted 1-naphthyl-2-phenylethylene (stilbene-type) precursors [1]. This methodology simultaneously generated a series of alkyl-substituted benzo[c]phenanthrenes and chrysenes, enabling direct comparative assessment of substitution effects. The photocyclization approach is regiospecific for the 5-position when the precursor alkene bears the alkyl substituent at the appropriate aryl position. In contrast, 5-isopropylbenzo[c]phenanthrene (CAS 63020-53-1) has been synthesized via Friedel-Crafts alkylation of the parent benzo[c]phenanthrene with isopropyl chloride in the presence of AlCl₃, achieving yields of 68–72% with >98% purity after chromatographic purification . The n-propyl derivative's linear alkyl chain distinguishes it from the branched isopropyl analog (CAS 63020-53-1) and the 5,8-dimethyl derivative (CAS 74869-36-6), both of which share the same molecular formula (C21H18) and molecular weight (270.37 g/mol) as 5-propylbenzo[c]phenanthrene [2]. This isomeric relationship means that procurement specification by molecular formula or mass alone is insufficient to guarantee identity—CAS number verification (63020-32-6) and chromatographic or NMR confirmation are essential.

Isomeric Identity
Specification review
C21H18, MW 270.37 shared with 5-isopropyl (CAS 63020-53-1) and 2,5,8-trimethyl (CAS 74869-36-6). Photocyclization synthesis yields defined n-propyl isomer.
Requires CAS-specific identity confirmation
NMR or chromatographic verification recommended
Photocyclization synthesis Mallory reaction Alkyl-substituted PAH Synthetic accessibility

Benzo[c]phenanthrene Class Positive Ames Mutagenicity

In a comparative mutagenicity study of bi-, tri-, and tetracyclic aromatic hydrocarbons using the taped-plate modification of the Ames Salmonella assay, benzo[c]phenanthrene was one of only four compounds—along with phenanthrene, pyrene, and benzoacenaphthylene—that tested positive among many compounds examined [1]. This positive result distinguishes the benzo[c]phenanthrene scaffold from structurally related but mutagenically inactive tetracyclic PAHs. The taped-plate assay is specifically equipped for detection of volatile mutagens, and the positive result for benzo[c]phenanthrene underscores its capacity to generate DNA-reactive metabolites upon metabolic activation. The 5-propyl substituent may modulate this mutagenic response: computational and class-analog data suggest that alkyl substitution at the fjord-proximal 5-position can alter the planarity and electrophilic reactivity of the metabolically generated epoxide intermediates [2]. While direct Ames data for 5-propylbenzo[c]phenanthrene are not published, the parent compound's established mutagenicity provides a class-level expectation that the 5-propyl derivative retains DNA-reactive potential, potentially with substituent-dependent quantitative differences.

Ames Mutagenicity
Class-level inference
Parent B[c]Ph positive in taped-plate Salmonella assay with S9 activation; one of only 4 positive among many bi-, tri-, and tetracyclic PAHs tested.
Supports mutagenicity screening context for substituted analogs
5-Propyl Ames data not located in published literature
Salmonella mutagenicity Ames assay Taped-plate assay Bacterial mutagenesis

CYP1A1/1B1-Dependent Bioactivation Profile

Metabolic activation of benzo[c]phenanthrene to DNA-binding fjord-region diol epoxides is mediated predominantly by human CYP1A1 and CYP1B1 isoforms, with CYP1A1 playing the major role in human liver and lung [1][2]. This isoform selectivity is distinct from that of the prototypical bay-region PAH benzo[a]pyrene, whose activation involves a broader panel of CYP isoforms including CYP1A1, CYP1A2, CYP1B1, and CYP3A4. In genetically engineered V79 Chinese hamster cells expressing individual human CYP isoforms, human CYP1A1 and CYP1A2 showed complementary catalytic properties: CYP1A1 preferentially oxidized both the 5,6- (K-region) and 3,4-position (bay-region precursor) with similar efficiency, while other human isoforms played a minor role [2]. Critically, the 5-propyl substituent directly occupies the K-region oxidation site, potentially altering the CYP isoform preference and regioselectivity of metabolic activation compared to the parent compound. Furthermore, the human mammary carcinoma cell line MCF-7 efficiently activates benzo[c]phenanthrene to DNA-binding diol epoxides, forming predominantly (-)-B[c]PhDE-2dA(t) adducts, whereas mouse epidermis shows only limited activation—a species difference with implications for human risk assessment [3].

CYP Activation Selectivity
Class-level inference
Human CYP1A1/CYP1B1 primary activating isoforms; MCF-7 human cell activation ~6-fold greater than mouse epidermis at 48 h.
Supports human-relevant CYP-mediated activation studies
5-Propyl CYP metabolism data not published; class-based inference
Human CYP isoforms Metabolic activation Species-dependent metabolism MCF-7 cells

5-Propylbenzo[c]phenanthrene Research Applications


SAR Probe for K-Region Alkyl Substitution

Researchers investigating how alkyl chain length and branching at the K-region of fjord-region PAHs modulates cytochrome P450 regioselectivity should select 5-propylbenzo[c]phenanthrene as the n-propyl reference point within a homologous series (5-H, 5-methyl, 5-ethyl, 5-n-propyl, 5-isopropyl). The n-propyl chain provides a linear three-carbon substituent with distinct steric and lipophilic properties compared to the branched isopropyl isomer, enabling systematic SAR analysis. The 5-position substitution directly targets the site that accounts for 77–89% of total microsomal metabolism in the parent compound [1]. Comparative incubation studies with human CYP1A1 and CYP1B1 Supersomes™ or expressed V79 cell lines can quantitatively map how the n-propyl group redirects metabolic flux toward or away from the bay-region 3,4-dihydrodiol pathway [2].

DNA Adduct Stereochemistry and Conformation Studies

The nonplanar, helically chiral benzo[c]phenanthrene framework generates DNA adducts with unique conformational properties that are linked to tumorigenic potency [3]. 5-Propylbenzo[c]phenanthrene serves as a precursor for generating 5-propyl-substituted fjord-region diol epoxides for DNA adduct studies using ³³P-postlabeling, HPLC analysis, and NMR structural determination. The 5-n-propyl adduct can be directly compared with adducts derived from 5-methyl, 5-ethyl, and 5-isopropyl analogs to determine how alkyl chain identity influences adduct conformation, repair susceptibility, and mutagenic specificity—building on the established framework that (-)-B[c]PhDE-2dA(t) adducts exhibit approximately 10-fold stereoisomer-dependent differences in tumorigenicity [4].

Analytical Reference Standard for Environmental PAH Monitoring

As an alkyl-substituted PAH with defined physicochemical properties (density ~1.121 g/cm³, boiling point ~467°C at 760 mmHg) [5], 5-propylbenzo[c]phenanthrene can serve as a chromatographic and mass spectrometric reference standard for GC-MS, HPLC-fluorescence, or LC-MS/MS methods targeting alkylated PAHs in environmental samples (combustion particulates, diesel exhaust, contaminated soil/sediment). Its distinct retention time and mass spectrum relative to the isomeric 5-isopropyl and 2,5,8-trimethyl compounds (both C21H18, MW 270.37) make it useful for validating method specificity in separating co-eluting isomeric PAHs [6].

Carcinogenesis Studies with Modulated Metabolic Activation

The parent benzo[c]phenanthrene is a weak carcinogen in rodent bioassays, yet its fjord-region diol epoxide metabolites are among the most tumorigenic diol epoxides known—approximately 15-fold more potent on mouse skin than the previously most active benzo[a]anthracene diol epoxide [7], and significantly more potent as a mammary carcinogen than the bay-region diol epoxide of benzo[a]pyrene [8]. 5-Propylbenzo[c]phenanthrene enables studies that dissect how K-region alkyl substitution influences the balance between detoxification (5,6-dihydrodiol formation) and metabolic activation (3,4-dihydrodiol → fjord-region diol epoxide) in human cell lines such as MCF-7, where activation is substantially more efficient than in rodent epidermis [9]. This compound is particularly suited for experiments requiring a single, defined PAH probe rather than complex environmental mixtures.

Application
Selection Property
Validation Focus
K-region alkyl SAR studies
Defined n-propyl K-region substitution
CYP regioselectivity and metabolic flux balance
DNA adduct conformation research
Helically chiral fjord-region scaffold
Adduct stereochemistry and repair susceptibility
Environmental PAH analytical reference
Distinct retention time vs. isomeric PAHs
Chromatographic method specificity verification
Metabolic activation vs. detoxification balance
K-region blockade redirects metabolism
Fjord-region diol epoxide formation in human cell models
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